LogP-Driven Hydrophobicity Differentiation: Octyl 2‑Methylbenzoate vs. Shorter-Chain 2‑Methylbenzoate Esters
Octyl 2‑methylbenzoate exhibits a Crippen-calculated logPoct/wat of 4.512, compared with 2.75 for methyl 2‑methylbenzoate (CAS 89‑71‑4) and 2.95 for sec‑butyl 2‑methylbenzoate (CAS 6297‑50‑3). [1] The ΔlogP of approximately 1.8–1.6 log units relative to the methyl and butyl esters corresponds to a ~60‑ to 40‑fold increase in octanol‑water partition coefficient, respectively. [2] This places octyl 2‑methylbenzoate in a hydrophobicity regime comparable to that of octyl benzoate (XLogP3 5.70) but with the added steric and electronic influence of the ortho‑methyl group, which differentiates its solvation behaviour from the unsubstituted benzoate analogue. [3]
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogPoct/wat = 4.512 (Crippen); XLogP3 = 6.2 (PubChem) |
| Comparator Or Baseline | Methyl 2-methylbenzoate: LogP = 2.75; sec-butyl 2-methylbenzoate: LogP = 2.95; octyl benzoate (unsubstituted): XLogP3 = 5.70 |
| Quantified Difference | ΔlogP = +1.8 vs. methyl ester; +1.6 vs. sec‑butyl ester; XLogP3 Δ = +0.5 vs. octyl benzoate |
| Conditions | Computed values: Crippen fragmentation (Chemeo) and XLogP3 (PubChem 2019.06.18 release) |
Why This Matters
A 60‑fold difference in partition coefficient directly governs extraction efficiency in liquid‑liquid microextraction protocols and drug delivery system partitioning, making the octyl ester irreplaceable by shorter‑chain analogs where high organic‑phase affinity is required.
- [1] Chemeo. Crippen logPoct/wat for octyl 2-methylbenzoate (4.512). Perflavory/PubChem. XLogP3 for methyl 2-methylbenzoate (2.80). Chemsrc. LogP for sec-butyl 2-methylbenzoate (2.95030). View Source
- [2] Calculation: ΔlogP 1.8 corresponds to partition coefficient ratio 10^1.8 ≈ 63‑fold. View Source
- [3] PubChem Compound Summary. Octyl 2-methylbenzoate, CID 519665 (XLogP3 6.2). The Good Scents Company. Octyl benzoate (XLogP3 5.70). View Source
